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Introduction

DNA gyrase, a type Il topoisomerase, is an essential enzyme in bacteria responsible for
introducing negative supercoils into DNA, a process crucial for DNA replication, transcription,
and repair.[1][2] This enzyme is a well-established and validated target for antibacterial drug
discovery due to its absence in higher eukaryotes.[3] The DNA gyrase supercoiling inhibition
assay is a fundamental in vitro method used to identify and characterize potential inhibitors of
this enzyme. The assay's principle lies in the conversion of a relaxed circular DNA substrate
into a supercoiled form by DNA gyrase in the presence of ATP.[4] The inhibition of this
supercoiling activity by a test compound can be visualized and quantified by agarose gel
electrophoresis, as the supercoiled and relaxed DNA forms migrate at different rates.

Principle of the Assay

The DNA gyrase supercoiling assay is based on the unique ability of DNA gyrase to introduce
negative supercoils into a relaxed circular plasmid DNA in an ATP-dependent manner. The
enzymatic reaction results in a more compact, supercoiled DNA structure that migrates faster
through an agarose gel compared to its relaxed counterpart. When a potential inhibitor is
present, the activity of DNA gyrase is impeded, leading to a decrease in the amount of
supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The extent of
inhibition can be quantified by measuring the intensity of the DNA bands on the gel.
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Materials and Reagents

Reagent Company Catalog No. Storage
Purified E. coli DNA o
Inspiralis EGY-001 -80°C
Gyrase
Relaxed pBR322 DNA Inspiralis R-pBR322-001 -20°C
5X Assay Buffer Inspiralis ASB-001 -20°C
10X Dilution Buffer Inspiralis DIL-001 -20°C
Thermo Fisher
ATP, 100 mM solution L R0441 -20°C
Scientific
Chloroform:lsoamyl ) ]
Sigma-Aldrich C0549 Room Temperature
Alcohol (24:1)
6X DNA Loading Dye New England Biolabs B7024S 4°C
Agarose, Molecular )
) Bio-Rad 1613101 Room Temperature
Biology Grade
Tris-acetate-EDTA ]
Bio-Rad 1610743 Room Temperature
(TAE) Buffer (50X)
Ethidium Bromide (10 )
Bio-Rad 1610433 Room Temperature
mg/mL)
Thermo Fisher
Nuclease-free water AM9937 Room Temperature

Scientific

Experimental Protocols
Preparation of Reagents

o 1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 5X stock
with nuclease-free water. The final concentrations of the components in the 1X buffer are: 35
mM Tris-HCI (pH 7.5), 24 mM KCI, 4 mM MgClz, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP,
6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
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» Relaxed pBR322 DNA: If not purchased pre-relaxed, supercoiled pBR322 plasmid DNA can
be relaxed by treatment with a type | topoisomerase, such as calf thymus topoisomerase |I.
The reaction typically involves incubating the supercoiled plasmid with the topoisomerase in
a suitable buffer, followed by inactivation of the topoisomerase and purification of the relaxed
DNA.

o Test Compounds: Dissolve test compounds in a suitable solvent, such as DMSO, to prepare
stock solutions. Further dilutions should be made in the same solvent.

DNA Gyrase Supercoiling Inhibition Assay Protocol

» Reaction Setup:

o On ice, prepare a master mix for the number of reactions to be performed. For each 30 pL
reaction, combine the following reagents:

» 6 uL of 5X Assay Buffer
» 0.5 L of relaxed pBR322 DNA (typically at a concentration of 1 pg/uL)
» 20.5 pL of nuclease-free water
o Aliquot 27 pL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

o Add 1 pL of the test compound at various concentrations (or solvent control) to the
respective tubes.

o Add 2 pL of diluted DNA gyrase enzyme (the optimal amount of enzyme required to
achieve complete supercoiling should be predetermined by titration). A typical final
concentration is 5 nM.

o For a negative control (no enzyme), add 2 uL of dilution buffer instead of the enzyme.
o For a positive control (no inhibitor), add 1 uL of the solvent used for the test compounds.
e Incubation:

o Mix the reactions gently by pipetting.
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o Incubate the reactions at 37°C for 30-60 minutes.

e Reaction Termination:

o Stop the reaction by adding 30 pL of chloroform:isoamyl alcohol (24:1) and 3 pL of 10%
SDS.

o Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and
organic phases.

e Agarose Gel Electrophoresis:

o

Prepare a 1% agarose gel in 1X TAE buffer.
o Add 6X DNA loading dye to 20 uL of the aqueous (upper) phase from each reaction tube.
o Load the samples onto the agarose gel.

o Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an
adequate distance.

o Stain the gel with ethidium bromide (0.5 pg/mL in 1X TAE buffer) for 15-30 minutes.
o Destain the gel in water for 15-30 minutes.

o Visualize the DNA bands under UV light and capture an image using a gel documentation
system.

Data Presentation and Analysis

The amounts of supercoiled and relaxed DNA are quantified by measuring the intensity of the
corresponding bands on the agarose gel using densitometry software (e.g., ImageJ).

Table 1: Quantification of DNA Gyrase Inhibition
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Calculation of Percentage Inhibition:
The percentage of supercoiling is calculated as:

% Supercoiling = (Intensity of Supercoiled Band / (Intensity of Relaxed Band + Intensity of
Supercoiled Band)) * 100

The percentage of inhibition is then calculated relative to the positive control (enzyme +
solvent):

% Inhibition = 100 - ((% Supercoiling in presence of inhibitor / % Supercoiling in absence of
inhibitor) * 100)

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which
50% of the enzyme's activity is inhibited. To determine the IC50 value, the percentage of
inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-
response curve is then fitted to the data using a non-linear regression analysis software (e.g.,
GraphPad Prism, Origin).

Mandatory Visualizations
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Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
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Caption: Mechanism of DNA gyrase supercoiling and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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